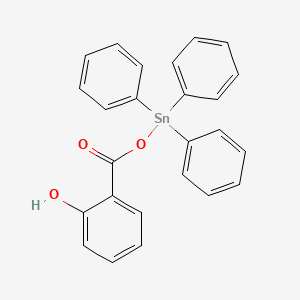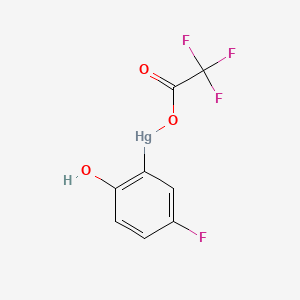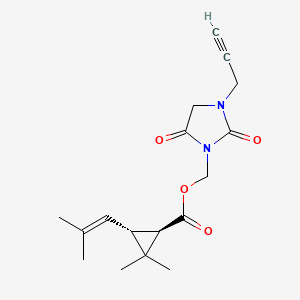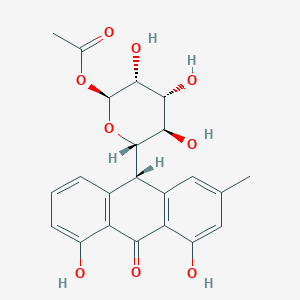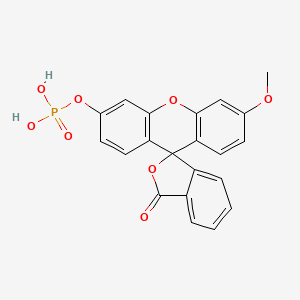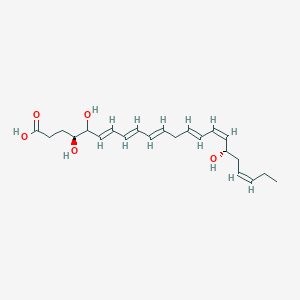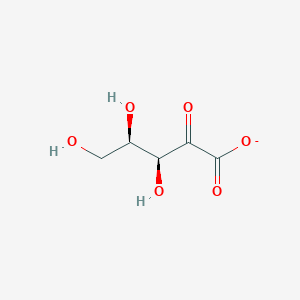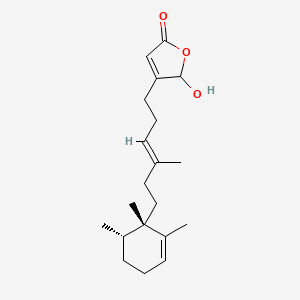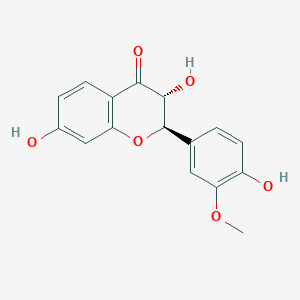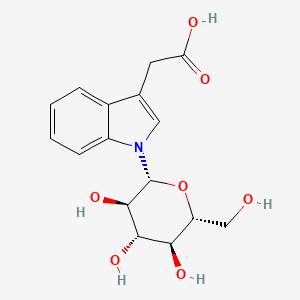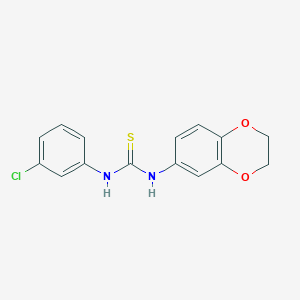
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
A study by Abbasi et al. (2020) involved the synthesis of various compounds including 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea derivatives. These molecules were evaluated for their antimicrobial and antifungal activities, with some showing significant potential in this area. The study highlighted one specific compound that exhibited good antimicrobial potential with a low percentage of hemolytic activity (Abbasi et al., 2020).
Enzyme Inhibition and Mercury Sensing
Rahman et al. (2021) synthesized several unsymmetrical thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, and tested them for anti-cholinesterase activity and mercury sensing capabilities. Compound 3, closely related to our molecule of interest, showed better enzyme inhibition and moderate sensitivity in fluorescence studies for detecting toxic mercury (Rahman et al., 2021).
Antimicrobial Activities
A research by Akbari et al. (2008) involved the synthesis of various thiourea derivatives, including compounds related to 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. These compounds were evaluated for their antimicrobial activities, with some showing significant inhibition against bacterial and fungal growth (Akbari et al., 2008).
Structural Analysis
Studies like that conducted by Yusof et al. (2011) provide detailed structural analysis of thiourea derivatives. This research is important for understanding the molecular conformation and stability, which can be crucial for the development of new drugs or materials (Yusof et al., 2011).
Anti-Inflammatory Properties
Vazquez et al. (1997) researched the anti-inflammatory properties of various compounds, including those structurally related to 1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. Such studies highlight the potential therapeutic applications of these compounds in treating inflammatory conditions (Vazquez et al., 1997).
Anticonvulsant Activity
Research by Arustamyan et al. (2019) on the synthesis of amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl) compounds showed potential in anticonvulsant activity. This indicates possible applications in the treatment of seizure disorders (Arustamyan et al., 2019).
Eigenschaften
Produktname |
1-(3-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
|---|---|
Molekularformel |
C15H13ClN2O2S |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
InChI |
InChI=1S/C15H13ClN2O2S/c16-10-2-1-3-11(8-10)17-15(21)18-12-4-5-13-14(9-12)20-7-6-19-13/h1-5,8-9H,6-7H2,(H2,17,18,21) |
InChI-Schlüssel |
WVEBVYOXGIJPLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC(=CC=C3)Cl |
Löslichkeit |
40.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



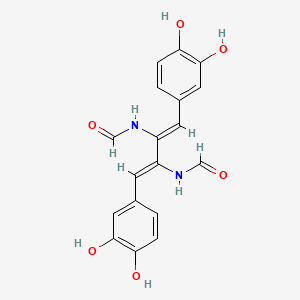
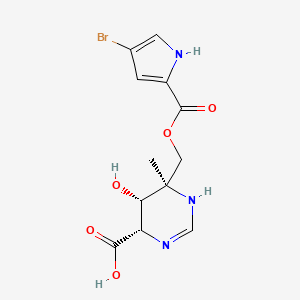
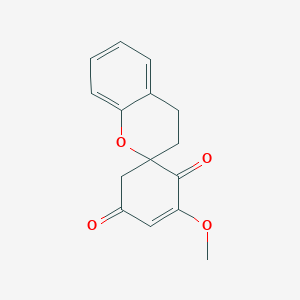
![N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258857.png)
